molecular formula C16H16FNO3 B5754888 N-(2-fluorobenzyl)-3,4-dimethoxybenzamide CAS No. 895366-18-4

N-(2-fluorobenzyl)-3,4-dimethoxybenzamide

Cat. No.: B5754888
CAS No.: 895366-18-4
M. Wt: 289.30 g/mol
InChI Key: PTBSCHLBTWWHIZ-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-3,4-dimethoxybenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a 3,4-dimethoxybenzamide moiety linked to a 2-fluorobenzyl group, a structural motif shared with several biologically active molecules. Based on its relationship to close analogs, its primary research value is in the study of gastrointestinal propulsion and prokinetic agents. For instance, the compound HSR-803 (N-[4-[2-(dimethylamino)-ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride) is a well-documented gastroprokinetic agent that significantly enhances gastric emptying and improves delayed gastrointestinal propulsion in animal models, an action likely exerted through cholinergic stimulation . The structural similarity of this compound to such agents makes it a valuable chemical template for investigating new pathways in digestive motility disorders. Furthermore, the 2-fluorobenzyl subgroup is a common pharmacophore in the design of enzyme inhibitors and other therapeutic agents, suggesting potential utility in other research areas . Researchers can use this compound as a building block or a reference standard in the synthesis and development of novel benzamide-based compounds. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-20-14-8-7-11(9-15(14)21-2)16(19)18-10-12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBSCHLBTWWHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001235377
Record name N-[(2-Fluorophenyl)methyl]-3,4-dimethoxybenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895366-18-4
Record name N-[(2-Fluorophenyl)methyl]-3,4-dimethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895366-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Fluorophenyl)methyl]-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(2-fluorobenzyl)-3,4-dimethoxybenzamide

The primary and most established method for synthesizing this compound is through the formation of an amide bond between a derivative of 3,4-dimethoxybenzoic acid and 2-fluorobenzylamine (B1294385). This approach is a cornerstone of organic synthesis and is analogous to methods used for producing structurally related pharmaceutical compounds and intermediates. beilstein-journals.orggoogle.comjustia.com

Amidation and Condensation Reactions

Amidation reactions form the core of the synthesis for this compound. These reactions can be broadly categorized into two main pathways:

Reaction via Acyl Halide : A highly reliable method involves the conversion of 3,4-dimethoxybenzoic acid into a more reactive acyl halide, typically 3,4-dimethoxybenzoyl chloride. This is often achieved by treating the carboxylic acid with an activating agent like thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF). google.comgoogle.com The resulting acyl chloride is then reacted with 2-fluorobenzylamine in the presence of a base (such as triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct, yielding the final amide product. This two-step process is efficient and widely used in industrial applications for its high conversion rates. google.comjustia.com

Direct Condensation/Coupling : An alternative route is the direct condensation of 3,4-dimethoxybenzoic acid and 2-fluorobenzylamine. This reaction requires the use of a coupling agent to activate the carboxylic acid in situ. A common combination for this purpose is N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.gov This method avoids the need to isolate the often-sensitive acyl chloride, but requires the removal of the dicyclohexylurea (DCU) byproduct. nih.gov

Role of Activating Agents and Catalysts in Synthesis

Activating agents and catalysts are crucial for achieving efficient amide bond formation with high yields. Their primary role is to increase the electrophilicity of the carbonyl carbon of the carboxylic acid, facilitating the nucleophilic attack by the amine.

The choice of agent dictates the reaction pathway and conditions. In the acyl halide method, thionyl chloride is the activating agent that transforms the relatively unreactive carboxylic acid into a highly reactive acyl chloride. google.com In direct coupling methods, reagents like DCC serve this purpose. Catalysts such as DMAP accelerate the reaction, particularly in direct coupling methods, by forming a highly reactive intermediate with the activated acid. nih.gov In some related syntheses, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) have been employed, especially in biphasic systems, to facilitate the reaction between reactants present in different phases. justia.comgoogle.com

Agent/CatalystTypeRole in SynthesisTypical Reaction
Thionyl Chloride (SOCl₂)Activating AgentConverts carboxylic acid to acyl chloride. google.comAcyl Halide Formation
N,N'-Dicyclohexylcarbodiimide (DCC)Coupling AgentActivates carboxylic acid for direct amidation. nih.govDirect Condensation
4-Dimethylaminopyridine (DMAP)Nucleophilic CatalystAccelerates the amidation reaction. nih.govDirect Condensation
Tetrabutylammonium Bromide (TBAB)Phase-Transfer CatalystFacilitates reactions in biphasic systems. justia.comgoogle.comAlkylation/Etherification

Development of Novel Synthetic Approaches and Green Chemistry Principles

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound from its primary precursors is inherently highly chemo- and regioselective. The reaction occurs specifically between the most acidic proton (on the carboxylic acid) and the most nucleophilic nitrogen (the primary amine), without interfering with the aromatic rings or methoxy (B1213986) groups. However, the principles of selectivity are critical in more complex syntheses where multiple functional groups are present. researchgate.net Modern synthetic methods have demonstrated remarkable functional group tolerance, allowing for direct amidation on molecules with other sensitive moieties without the need for extensive protecting group strategies. researchgate.net For instance, the selective reduction of an imine in the presence of other reducible groups is a key step in the synthesis of related compounds like ralfinamide. google.comgoogle.com Such selective transformations are essential for efficient and elegant molecular construction. rsc.orgnih.gov

Environmentally Benign Reaction Conditions

A significant focus of modern synthetic chemistry is the use of environmentally friendly reaction conditions. For the synthesis of benzamides, several green strategies have been explored:

Solvent-Free Reactions : Performing reactions without a solvent minimizes waste and simplifies purification. Some amidation reactions can be carried out neat, often at elevated temperatures, to afford the product directly. researchgate.net

Greener Solvents : When a solvent is necessary, replacing hazardous options like dichloromethane (B109758) or benzene (B151609) with more benign alternatives is a key green principle. scielo.br Acetonitrile (B52724) has been identified as a "greener" choice for related reactions, offering a good balance of reactivity and environmental impact. scielo.br Water is another ideal green solvent, and methods for conducting amidation in aqueous media have been developed. researchgate.net

Novel Activation Methods : High hydrostatic pressure (HHP) has emerged as an innovative, non-thermal activation method that can promote reactions without the need for solvents or catalysts. beilstein-journals.org

Alternative Reaction Media : Deep eutectic solvents (DES) are a class of biodegradable and low-cost solvents that can serve as recyclable media for chemical reactions, sometimes leading to improved yields and shorter reaction times. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is a critical step to maximize product yield and purity while minimizing costs and reaction time. This process involves the systematic variation of several factors. scielo.br

Key parameters for optimization in the synthesis of this compound include:

Solvent : The choice of solvent can significantly affect reaction rate and yield. Comparing outcomes in various solvents (e.g., THF, toluene, acetonitrile, dichloromethane) is a common optimization strategy. google.comscielo.brresearchgate.net

Temperature : Reactions are often run at different temperatures, from room temperature to reflux, to find the optimal balance between reaction speed and prevention of side-product formation. researchgate.net

Stoichiometry : Varying the molar ratio of the reactants, activating agents, and catalysts is crucial. For example, using a slight excess of the acylating agent can drive the reaction to completion. google.com

Reaction Time : The duration of the reaction is monitored, often using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of maximum conversion without significant degradation of the product. google.comscielo.br

By carefully adjusting these parameters, chemists can enhance the yield and purity of the final product, making the synthesis more efficient and economically viable. For example, studies on related syntheses have shown that changing the solvent can reduce the required reaction time from 20 hours to just 4 hours without a loss in yield. scielo.br

ParameterObjective of OptimizationExample from Related Syntheses
SolventImprove yield, selectivity, and reaction rate. scielo.brSwitching from benzene to acetonitrile reduced reaction time and was environmentally safer. scielo.br
TemperatureFind optimal rate vs. side-product formation. researchgate.netHeating to 60-65°C was found to be effective for a similar amidation. google.com
Catalyst/Reagent ConcentrationEnsure complete conversion with minimal excess/waste. google.comUsing 0.5 equivalents of an oxidant was found to be most efficient. scielo.br
Reaction TimeMaximize product formation and prevent degradation. google.comMonitoring by TLC/HPLC to stop the reaction when starting material is <3%. google.com

Derivatization Strategies from this compound

The structure of this compound presents several sites for chemical modification, including the amide bond, the aromatic rings, and the benzylic position. These sites allow for a variety of derivatization strategies aimed at creating new molecular entities with potentially altered chemical and biological properties.

Formation of Thiobenzamide (B147508) Analogs

The conversion of a benzamide (B126) to its corresponding thiobenzamide analog is a fundamental transformation in medicinal and organic chemistry. This is typically achieved by treating the amide with a thionating agent. Lawesson's reagent is a common choice for this purpose, effectively replacing the carbonyl oxygen with a sulfur atom.

While no specific studies on the thionation of this compound have been found, the general reaction would proceed as depicted below. The reaction conditions, such as solvent and temperature, would need to be optimized to ensure efficient conversion and minimize side reactions.

Table 1: Hypothetical Thionation of this compound

Starting Material Reagent Product

Cyclization Reactions to Heterocyclic Systems

The this compound scaffold can serve as a precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the formation of new rings by creating bonds between different parts of the molecule. For instance, activation of the amide or the aromatic rings could facilitate cyclization to form fused heterocyclic structures.

Although specific examples starting from this compound are not documented, related benzamides are known to undergo cyclization to form quinazolinones, benzodiazepines, or other nitrogen-containing heterocycles under various catalytic or thermal conditions. The presence of the 2-fluorobenzyl group could potentially influence the regioselectivity and feasibility of such cyclizations.

Functionalization through Cross-Coupling and Nucleophilic Aromatic Substitution

The aromatic rings of this compound are amenable to functionalization through well-established methodologies like palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA_r).

The 2-fluoro substituent on the benzyl (B1604629) ring can act as a handle for cross-coupling reactions, although the C-F bond is generally less reactive than other carbon-halogen bonds. rsc.org Specialized catalytic systems are often required to activate the C-F bond for coupling with various partners, such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling).

Nucleophilic aromatic substitution on the fluorobenzyl ring is also a possibility, particularly if the ring is further activated by electron-withdrawing groups. However, without such activation, forcing conditions would likely be necessary. The dimethoxy-substituted benzoyl ring is generally activated towards electrophilic substitution rather than nucleophilic substitution.

Table 2: Potential Functionalization Reactions

Reaction Type Potential Reaction Site Coupling Partner/Nucleophile Potential Product Class
Suzuki Coupling 2-fluorobenzyl ring Arylboronic acid Biaryl-substituted benzamide
Sonogashira Coupling 2-fluorobenzyl ring Terminal alkyne Alkynyl-substituted benzamide

It is important to reiterate that the reactions described above are based on general principles of organic chemistry and the known reactivity of similar functional groups. Specific experimental validation for this compound is not currently available in the reviewed literature.

Advanced Structural Analysis and Conformational Investigations

Application of Spectroscopic Techniques for Structural Elucidation (Focus on Methodology)

Spectroscopic methods are fundamental in confirming the chemical identity and probing the conformational landscape of N-(2-fluorobenzyl)-3,4-dimethoxybenzamide in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state conformation of this compound. The hindered rotation around the amide C-N bond can lead to the presence of both cis (E) and trans (Z) isomers in solution, which may be observable as distinct sets of signals in the ¹H and ¹³C NMR spectra if the rate of interconversion is slow on the NMR timescale. scielo.brresearchgate.net The chemical shift difference between the Z and E conformers is typically most pronounced for atoms located near the amide bond. scielo.br

NMR Technique Information Gained for this compound
¹H NMRProvides information on the number and environment of protons. Chemical shifts and coupling constants can indicate the presence of different conformers.
¹³C NMRReveals the number of unique carbon atoms, confirming the molecular backbone. The presence of multiple signals for a single carbon can indicate rotational isomers. scielo.br
2D NMR (COSY, HSQC, HMBC)Establishes connectivity between atoms, allowing for complete assignment of the NMR spectra. researchgate.net
NOESY/ROESYDetects through-space interactions between protons, providing critical data on the 3D structure and relative orientation of the benzyl (B1604629) and benzamide (B126) moieties.

Infrared (IR) spectroscopy is utilized to identify the key functional groups within this compound. The IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the secondary amide group. nih.govresearchgate.net Specifically, the N-H stretch typically appears in the region of 3300-3500 cm⁻¹, while the amide I band (primarily C=O stretch) is found around 1630-1690 cm⁻¹. nih.gov The positions of these bands can be influenced by hydrogen bonding. The spectrum would also feature bands corresponding to the aromatic C-H stretches, C=C ring stretches, and the C-O stretches of the methoxy (B1213986) groups. scielo.brnih.gov

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of the compound. scielo.br Under electron ionization (EI), the molecule would likely fragment in a predictable manner, providing further structural information. Key fragmentation pathways would involve cleavage of the amide bond and the benzyl C-N bond. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. nih.gov

Spectroscopic Technique Expected Data for this compound
Infrared (IR) SpectroscopyCharacteristic absorption bands for N-H stretching, C=O (Amide I) stretching, aromatic C-H and C=C stretching, and C-O stretching of the methoxy groups. nih.govresearchgate.net
Mass Spectrometry (MS)Determination of the molecular weight and confirmation of the molecular formula via the molecular ion peak. Fragmentation patterns would help to confirm the connectivity of the structural motifs. scielo.brnih.gov

X-ray Crystallography Studies of this compound and Analogs (Focus on Molecular Geometry and Interactions)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov While specific crystallographic data for this compound is not publicly available, analysis of analogous structures, such as (R)-N-[[1-(4-fluorobenzyl)-2-pyrrolidinyl]methyl]-5-bromo-2,3-dimethoxybenzamide, provides significant insight. nih.gov

Intermolecular interactions, such as hydrogen bonds and van der Waals forces, dictate the packing of the molecules in the crystal lattice. For this compound, the amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen and methoxy oxygens can act as acceptors, leading to the formation of extended supramolecular networks. nih.gov The fluorine atom of the fluorobenzyl group can also participate in weak hydrogen bonds or other electrostatic interactions.

Crystallographic Parameter Significance for this compound Structure
Unit Cell DimensionsDefines the size and shape of the repeating unit in the crystal lattice.
Space GroupDescribes the symmetry elements present in the crystal structure. nih.gov
Bond Lengths and AnglesProvides precise measurements of the molecular geometry, confirming the covalent structure.
Torsion AnglesDefines the conformation of the molecule, particularly the relative orientation of the two aromatic rings.
Hydrogen BondingIdentifies key intermolecular interactions that stabilize the crystal packing. nih.gov

Theoretical Conformational Analysis and Molecular Dynamics Simulations

In conjunction with experimental methods, theoretical calculations are invaluable for exploring the conformational space of this compound. ufms.br Density Functional Theory (DFT) calculations can be used to determine the geometries and relative energies of different stable conformers (rotamers). researchgate.netufms.br These calculations can predict the most stable conformations in the gas phase or in solution by using a polarizable continuum model (PCM). scielo.brresearchgate.net The results of these calculations can help to interpret experimental NMR data by correlating calculated chemical shifts with observed values for different conformers. scielo.brresearchgate.net

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.govutupub.finih.gov By simulating the motion of the atoms, MD can reveal the flexibility of the molecule, the barriers to rotation around key single bonds, and the stability of different conformations. researchgate.netutupub.firesearchgate.net These simulations can provide a detailed picture of the conformational landscape and the transitions between different low-energy states, which is crucial for understanding how the molecule might interact with biological targets. utupub.finih.gov

Chirality and Stereochemical Considerations in Synthesis and Structure

The chemical structure of this compound itself is achiral. However, the introduction of chiral centers, for instance by substitution on the benzyl methylene (B1212753) bridge or on the aromatic rings, would result in enantiomers. nih.govnih.gov The synthesis of single enantiomers of related benzamide derivatives is often a key objective in medicinal chemistry, as different enantiomers can have vastly different biological activities and pharmacokinetic profiles. nih.govnih.gov

The stereochemistry of a molecule is typically determined using chiral chromatography or by spectroscopic methods in the presence of a chiral shift reagent. The absolute configuration of a chiral center can be definitively established by X-ray crystallography of a single enantiomer or a derivative containing a known chiral auxiliary. nih.gov In the synthesis of chiral analogs of this compound, stereoselective synthetic methods would be employed to control the formation of the desired stereoisomer. chemrxiv.orgnih.gov

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to calculate various molecular properties.

For N-(2-fluorobenzyl)-3,4-dimethoxybenzamide, these calculations would yield optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive.

Furthermore, these calculations can provide insights into the distribution of electron density, which is visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, which are critical for understanding intermolecular interactions.

A hypothetical table of calculated electronic properties for this compound might look like this:

PropertyCalculated ValueUnit
HOMO Energy-eV
LUMO Energy-eV
HOMO-LUMO Gap-eV
Dipole Moment-Debye
Total Energy-Hartrees

Note: The values in this table are placeholders as specific data for this compound is unavailable.

Molecular Docking Studies and Prediction of Ligand-Target Interactions (Preclinical Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in preclinical drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, docking studies would involve placing the molecule into the binding site of a biologically relevant protein target.

The process involves a search algorithm that generates various binding poses of the ligand within the protein's active site, and a scoring function that estimates the binding affinity for each pose. The results of molecular docking can help to identify potential biological targets for the compound and provide a rationale for its observed biological activity, if any.

The analysis of binding modes involves a detailed examination of the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Interaction fingerprints are a way to represent these complex interactions in a simplified format, often as a binary string or a diagram, which facilitates the comparison of binding modes across different ligands or protein targets.

For this compound, a hypothetical binding mode analysis could reveal key interactions, such as hydrogen bonding between the amide group and specific amino acid residues in the target's active site, or hydrophobic interactions involving the benzyl (B1604629) and dimethoxybenzene rings.

A table summarizing hypothetical binding interactions could be structured as follows:

Interaction TypeInteracting Residues in Target Protein
Hydrogen Bond-
Hydrophobic Interaction-
Pi-Pi Stacking-
Halogen Bond (with Fluorine)-

Note: The entries in this table are hypothetical and would be determined by actual docking studies.

Through molecular docking and binding mode analysis, it is possible to identify key amino acid residues in the protein's binding site that are crucial for ligand recognition and binding. These residues are often the focus of site-directed mutagenesis studies to validate the computational predictions. Understanding these key residues is essential for designing more potent and selective inhibitors.

For this compound, identifying these key residues would provide valuable information for lead optimization, where modifications to the ligand structure could be made to enhance interactions with these specific residues.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a technique used to identify the essential steric and electronic features of a molecule that are responsible for its biological activity. A pharmacophore model represents the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening. This allows for the rapid identification of new molecules that are likely to be active against the same biological target. For this compound, a pharmacophore model could be generated based on its structure and used to discover other compounds with similar potential biological activity.

A hypothetical pharmacophore model for this compound might include features like:

One hydrogen bond donor (the N-H group of the amide).

Multiple hydrogen bond acceptors (the carbonyl oxygen and the methoxy (B1213986) oxygens).

Two aromatic rings.

One hydrophobic feature (the fluorobenzyl group).

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

To develop a predictive QSAR or QSPR model for a class of compounds including this compound, a dataset of molecules with known activities or properties is required. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a model that correlates the descriptors with the observed activity or property. A robust and validated QSAR model can then be used to predict the activity of new, untested compounds, thereby prioritizing their synthesis and experimental evaluation.

A hypothetical QSAR model equation might be represented as:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where c0, c1, c2 are coefficients determined from the statistical analysis.

Interpretation of Descriptors and Their Influence

Information regarding the quantum chemical descriptors for this compound and their influence on its molecular properties is not available in the current body of scientific literature. Such an analysis would typically involve the calculation and interpretation of descriptors like:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding chemical reactivity, with the HOMO energy relating to the electron-donating ability and the LUMO energy to the electron-accepting ability. The HOMO-LUMO gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP): This descriptor helps in identifying the electron-rich and electron-poor regions of a molecule, which is vital for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.

Natural Bond Orbital (NBO) analysis: This provides insights into intramolecular and intermolecular bonding and interactions, including charge transfer and hyperconjugation effects.

Without dedicated computational studies on this compound, no data for these or other relevant descriptors can be presented.

Molecular Dynamics Simulations for Ligand-Receptor Dynamics

There are no published molecular dynamics (MD) simulation studies specifically investigating the interaction of this compound with any biological receptor. MD simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In drug discovery and molecular biology, they are employed to:

Predict the binding mode and affinity of a ligand to its receptor.

Analyze the conformational changes in both the ligand and the receptor upon binding.

Calculate the binding free energy to quantify the stability of the ligand-receptor complex.

Understand the role of solvent molecules in the binding process.

As no such simulations have been reported for this compound, it is not possible to provide details on its ligand-receptor dynamics, including interaction energies, conformational stability, or key interacting residues of a target protein.

Based on a review of the available scientific literature, the compound this compound, also identified as F15845, is not associated with the preclinical biological targets specified in the requested article outline.

Publicly available research indicates that this compound is being investigated as a cardiac drug. Its primary mechanism of action is the selective inhibition of the persistent sodium current in cardiac cells, particularly via the Nav1.5 channel. wikipedia.org This activity has prompted its investigation for conditions such as angina pectoris and cardiac arrhythmias. wikipedia.org Studies have highlighted its selectivity for this sodium current with minimal effects on other critical cardiac ion channels, such as Ca2+ and K+ channels. wikipedia.org

The provided outline focuses on:

Dopamine (B1211576) D2/D3 Receptor Binding

Inhibition of Tyrosinase, HIV-1 Integrase, and FtsZ enzymes

There is no scientific evidence in the search results to support that this compound has significant activity at these specific receptors or enzymes. The compound's known preclinical profile revolves around its effects on cardiac ion channels, which falls outside the scope of the requested article structure.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline, as the premise of the outline does not align with the known biological and biochemical investigations of this compound.

Preclinical Biological and Biochemical Investigations of N 2 Fluorobenzyl 3,4 Dimethoxybenzamide Strictly Excluding Human Clinical Data, Dosage, Safety, Adverse Effects

In Vivo Studies in Non-Human Models (Focus on Mechanism of Action, not Efficacy or Safety for Humans)

Exploration of Molecular Effects in Animal Models

There are no publicly available scientific reports detailing the molecular effects of N-(2-fluorobenzyl)-3,4-dimethoxybenzamide in any animal models.

Biological Activity in Preclinical Disease Models (e.g., anti-plant virus, antimicrobial, anti-cancer in cell lines)

There are no published studies that have evaluated the anti-plant virus, antimicrobial, or anti-cancer activity of this compound in cell lines or other preclinical models. Research on other novel benzamide (B126) derivatives has indicated potential for anticancer activity by targeting specific cellular mechanisms like the inhibition of the ZNF207 protein in glioma or by acting as hedgehog signaling pathway inhibitors. acs.orgresearchgate.net However, these findings are not directly applicable to the compound .

Due to the absence of specific research data, no data tables on the biological activity of this compound can be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of N-(2-fluorobenzyl)-3,4-dimethoxybenzamide Analogs and Derivatives

The design of analogs often begins with a lead compound, in this case, the N-benzylbenzamide scaffold, which has been identified as a versatile pharmacophore. acs.orgresearchgate.net Researchers have systematically synthesized a variety of derivatives to probe the chemical space around this core structure. The general synthetic approach involves the coupling of a substituted benzoic acid or its activated form (like an acyl chloride) with a corresponding substituted benzylamine. researchgate.netgoogle.comjustia.com

For instance, a common synthetic route involves the reaction of 3,4-dimethoxybenzoyl chloride with various substituted benzylamines. google.com This straightforward amide bond formation allows for the introduction of a wide range of substituents on both the benzyl (B1604629) and benzamide (B126) rings, facilitating the exploration of structure-activity relationships. researchgate.net

In some designs, the core N-benzylbenzamide structure is merged with other known pharmacophores to create dual-target ligands. acs.orgresearchgate.net For example, N-benzylbenzamide derivatives have been designed to simultaneously modulate the soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.orgresearchgate.net The synthesis of these more complex analogs can involve multi-step sequences, including reactions like Wittig olefination to introduce different linker functionalities. acs.orgresearchgate.net

Furthermore, derivatives have been synthesized to improve properties such as water solubility. A notable example is the synthesis of the disodium (B8443419) phosphate (B84403) salt of an active N-benzylbenzamide derivative, which demonstrated an improved safety profile. nih.govresearchgate.net The synthesis of hydrazone derivatives from 3,4-dimethoxybenzohydrazide (B1302353) has also been explored to generate compounds with different biological activities. nih.gov

Systematic Structural Modifications and Their Impact on Biological Interactions

Systematic modifications of the this compound scaffold have yielded significant insights into its interaction with biological targets. These modifications typically focus on the substituent effects on the aromatic rings and alterations to the amide linker.

The nature and position of substituents on both the fluorobenzyl and dimethoxybenzamide rings play a critical role in determining biological activity.

On the Benzyl Moiety: The fluorine atom at the ortho position of the benzyl ring is often crucial for activity and metabolic stability. acs.orgnih.gov In studies of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors, the 2-fluorobenzyl group was found to occupy the ATP-binding pocket of EGFR. nih.gov The introduction of other substituents on the benzyl ring can modulate activity. For example, in a series of N-benzylbenzamides acting as dual sEH/PPARγ modulators, the introduction of sterically demanding groups in the para position of the benzyl ring caused a shift in the activity profile. acs.org

On the Benzamide Moiety: The 3,4-dimethoxy substitution pattern on the benzamide ring is a common feature in many biologically active compounds. nih.gov However, altering these substituents can fine-tune activity. For instance, in a study on chitin (B13524) synthesis inhibitors, various substituents were introduced at the para-position of a phenylisoxazole ring attached to a 2,6-dimethoxybenzoylamino moiety. The introduction of halogens (F, Cl, Br) and small alkyl groups (Me, Et, Pr, n-Bu) slightly enhanced activity, while bulky groups like NO2, CF3, and t-Bu drastically decreased it. nih.gov In another study on N-benzyl-2-fluorobenzamides, the 2-fluorobenzamide (B1203369) moiety was found to chelate with Zn2+ in the active site of HDAC3. nih.gov

The following table summarizes the effects of various substituents on the biological activity of N-benzylbenzamide analogs based on findings from different studies.

Modification Area Substituent Observed Effect on Biological Activity Target/Assay
Benzyl Ring (ortho)2-TrifluoromethylImportant for inhibitory activity and metabolic stability. acs.orgsEH Inhibition
Benzyl Ring (para)Sterically demanding moietiesCaused a shift in the activity profile. acs.orgPPAR Agonism
Benzamide Ring2,6-DimethoxyFixed moiety in a study of chitin synthesis inhibitors. nih.govChitin Synthesis Inhibition
Attached Phenyl Ring (para)Halogens (F, Cl, Br), Small AlkylsSlightly enhanced activity. nih.govChitin Synthesis Inhibition
Attached Phenyl Ring (para)NO2, CF3, t-BuDrastically decreased activity. nih.govChitin Synthesis Inhibition
Benzamide Moiety2-FluorobenzamideChelates with Zn2+ in the active channel. nih.govHDAC3 Inhibition

The amide linker connecting the two aromatic rings is a key structural element. Modifications in this region can significantly impact conformational flexibility and, consequently, biological activity.

One study investigated the effect of opening the tetrahydroisoquinoline ring in a potent σ2 receptor ligand, which can be seen as a constrained analog of the N-benzylbenzamide scaffold. This modification, which increases the flexibility of the linker region, resulted in a dramatic 1700-fold decrease in σ2 receptor affinity, highlighting the importance of a rigid conformation for binding to this specific target. nih.gov

In another context, the amide bond itself can be replaced by bioisosteric groups to alter properties like metabolic stability and hydrogen bonding capacity. For instance, replacing the amide with a urea (B33335) linkage is a common strategy in drug design. mdpi.com The introduction of an α-methyl group on the benzylic carbon has also been shown to be a critical modification in some series, creating a chiral center and influencing potency. researchgate.net

Identification of Key Pharmacophoric Elements and Their Contributions to Activity

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for biological activity. For N-benzylbenzamide derivatives, several key pharmacophoric elements have been identified.

The core N-benzylbenzamide structure itself is considered a merged pharmacophore for certain dual-target ligands, such as those targeting sEH and PPARγ. acs.orgresearchgate.net Key elements generally include:

Two aromatic rings: These engage in hydrophobic and aromatic interactions within the binding site.

A hydrogen bond donor/acceptor unit: The amide linkage (or a bioisostere) is crucial for forming hydrogen bonds with the target protein. The N-H group often acts as a hydrogen bond donor, and the carbonyl oxygen acts as a hydrogen bond acceptor.

Specific substitution patterns: As discussed previously, the substituents on the aromatic rings are critical for directing the molecule to its specific target and for modulating its activity. For example, the 3,4-dimethoxy groups on the benzamide ring and a halogen at the 2-position of the benzyl ring are often key features. nih.govnih.gov

Molecular modeling and 3D-QSAR studies have been employed to refine the pharmacophore model for various N-benzylbenzamide derivatives. nih.gov These studies help to visualize the spatial arrangement of these key features and their interactions with the receptor, guiding the design of more potent and selective compounds. For inhibitors of melanogenesis, a 3D pharmacophore model was developed using the "molecular comparative electron topology" (MCET) method, which was then confirmed by docking studies. nih.gov

Stereochemical Influences on SAR and SPR

Stereochemistry can play a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different affinities for their biological targets and have different metabolic fates. While the parent compound this compound is achiral, the introduction of substituents can create chiral centers, making the study of stereochemistry relevant.

For example, the introduction of a methyl group on the carbon adjacent to the amide group in some N-benzylbenzamide analogs creates a chiral center. It has been observed that the (R)-configuration of this methyl group can dramatically increase the inhibitory potency against certain enzymes, such as SARS-CoV/SARS-CoV-2 PLpro. researchgate.net

In a study of nature-inspired compounds, the stereochemistry at two different chiral centers was found to be crucial for antimalarial activity. Only isomers with the natural (5S, αS) configuration showed significant activity, suggesting that stereoselective uptake mechanisms may be involved. mdpi.com While this study was not on N-benzylbenzamides directly, it underscores the general principle that stereochemistry is a critical determinant of biological activity. Molecular modeling in the same study revealed that stereochemistry also affects the efficiency of interaction with the target enzyme, in this case, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). mdpi.com

These findings highlight the importance of considering stereochemistry in the design and synthesis of N-benzylbenzamide derivatives to optimize their therapeutic potential.

Derivatives, Analogs, and Scaffold Exploration Based on N 2 Fluorobenzyl 3,4 Dimethoxybenzamide

Synthetic Strategies for Diverse Benzamide (B126) Derivatives

The synthesis of diverse derivatives based on the N-(2-fluorobenzyl)-3,4-dimethoxybenzamide core primarily revolves around the formation of the central amide bond and the subsequent functionalization of the aromatic rings. A variety of synthetic methods can be employed to generate a library of analogs for structure-activity relationship (SAR) studies.

The most fundamental and widely used method for constructing the benzamide scaffold is the coupling of a carboxylic acid with an amine. acs.orgnih.gov This typically involves the activation of the carboxylic acid (e.g., 3,4-dimethoxybenzoic acid) to make it more susceptible to nucleophilic attack by the amine (e.g., 2-fluorobenzylamine). Common strategies for this transformation are detailed below.

Coupling Reagent-Mediated Amide Bond Formation: This is the most frequent reaction in medicinal chemistry for creating amide bonds due to the vast availability of starting materials. acs.orgnih.gov The reaction involves activating a carboxylic acid in situ using a coupling reagent. A multitude of such reagents have been developed, each with specific advantages regarding reaction conditions, efficiency, and suppression of side reactions like racemization.

Key categories of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are broadly applicable for activating carboxylic acids. mdpi.com Additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often required to improve efficiency. acs.org

Uronium/Guanidinium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with high yields. mdpi.com

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective activators. mdpi.com

Interactive Data Table: Common Coupling Reagents for Benzamide Synthesis

Reagent Class Example Reagent Common Additive Key Features
Carbodiimides EDCI, DCC, DIC HOBt, NHS Widely applicable, cost-effective.
Uronium Salts HATU, HBTU DIPEA (base) High efficiency, fast reaction times.
Phosphonium Salts PyBOP DIPEA (base) Effective for sterically hindered substrates.

Acid Halide-Based Synthesis: A classic and highly efficient method involves converting the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. acs.orgmdpi.com This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the amine, usually in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. mdpi.com This method is robust but can be limited by the harsh conditions required for acyl chloride formation, which may not be suitable for complex substrates with sensitive functional groups. acs.org

Functionalization and Diversification: Once the core benzamide scaffold is synthesized, diversity can be introduced by modifying the peripheral functional groups.

A-Ring (Dimethoxybenzoyl) Modification: The methoxy (B1213986) groups can be demethylated to yield hydroxyl groups, which can then be re-alkylated or functionalized to form esters or ethers. Electrophilic aromatic substitution reactions can introduce nitro or halogen groups, although these modifications can decrease activity in some contexts. nih.gov

B-Ring (Fluorobenzyl) Modification: The fluorine atom can be replaced with other halogens or functional groups through nucleophilic aromatic substitution, though this is often challenging. Alternatively, starting with different substituted benzylamines allows for systematic exploration of this ring.

Modern synthetic approaches like flow chemistry and biocatalysis are also being implemented for more sustainable and efficient amide synthesis. nih.govtandfonline.com Flow chemistry, for instance, allows for rapid reaction optimization and safer handling of reactive intermediates like acyl chlorides. tandfonline.com

Bioisosteric Replacements and Their Impact on Biological Activity

Replacements for Methoxy Groups: The two methoxy groups on the benzoyl ring are important for molecular recognition but are also potential sites of metabolic O-demethylation. Replacing them can enhance metabolic stability and modulate lipophilicity.

Classical Bioisosteres: Replacing a methoxy group (-OCH₃) with a fluorine atom (-F) is a common strategy to block metabolic oxidation. chemrxiv.org While this increases lipophilicity in many cases, the magnitude of this change is context-dependent. chemrxiv.org Other replacements include small alkyl groups or fusing the two methoxy groups into a five- or six-membered ring (e.g., methylenedioxy or ethylenedioxy), which can restore metabolic stability. cambridgemedchemconsulting.com

Non-Classical Bioisosteres: More advanced replacements can include groups like trifluoromethoxy (-OCF₃) or methylthio (-SCH₃), which can mimic some electronic properties of the methoxy group while offering greater metabolic stability. researchgate.net

Replacements for the Fluorine Atom: The fluorine atom on the benzyl (B1604629) ring influences the compound's electronic properties, conformation, and metabolic stability. acs.orgtandfonline.com As a bioisostere for a hydrogen atom, it can block metabolic oxidation at that position and modulate the pKa of nearby basic groups. cambridgemedchemconsulting.comtandfonline.com

Impact of Fluorine: The C-F bond is strong and resistant to cleavage. cambridgemedchemconsulting.com Its high electronegativity can create favorable electrostatic interactions with a target protein or alter the conformation of the molecule. acs.orgacs.org

Alternative Halogens: Replacing fluorine with other halogens (Cl, Br) would increase size and lipophilicity, which could alter binding affinity and pharmacokinetic properties.

Other Groups: Small, non-polar groups like methyl (-CH₃) or cyano (-CN) could be explored. The difluoromethyl group (-CF₂H) can act as a bioisostere for a hydroxyl or thiol group and has unique hydrogen bonding capabilities. tandfonline.com

Replacements for the Amide Bond: The central amide bond is crucial for the structure, providing rigidity and hydrogen bonding capabilities. drughunter.com However, it can be susceptible to enzymatic hydrolysis.

Common Bioisosteres: Heterocyclic rings such as 1,2,4-oxadiazoles, 1,2,3-triazoles, or imidazoles are frequently used to replace the amide bond. nih.govdrughunter.com These rings can mimic the hydrogen bonding pattern and geometry of the trans-amide conformation while being more resistant to hydrolysis. drughunter.com

Thioamides and Selenoamides: Replacing the amide carbonyl oxygen with sulfur or selenium (thioamides, selenoamides) preserves the geometry but alters the hydrogen bonding capacity. The thioamide NH is more acidic and a better hydrogen bond donor, while the thiocarbonyl is a weaker acceptor. nih.gov These replacements have been shown to retain activity in some benzamide series. nih.gov

Trifluoroethylamines: The trifluoroethylamine group (-NH-CH₂-CF₃) has been identified as a promising amide isostere. It can act as a hydrogen bond donor while the electronegative trifluoromethyl group reduces the basicity of the amine. drughunter.comu-tokyo.ac.jp

Interactive Data Table: Potential Bioisosteric Replacements

Original Group Potential Bioisostere Potential Impact
Methoxy (-OCH₃) Fluorine (-F) Block metabolism, increase lipophilicity. chemrxiv.org
Methoxy (-OCH₃) Trifluoromethoxy (-OCF₃) Enhance metabolic stability. researchgate.net
Methoxy (-OCH₃) Methylenedioxy (-O-CH₂-O-) Increase metabolic stability, alter geometry. cambridgemedchemconsulting.com
Fluorine (-F) Hydrogen (-H) Baseline comparison, may decrease metabolic stability.
Fluorine (-F) Cyano (-CN) Alter electronics and polarity.
Amide (-CO-NH-) 1,2,4-Oxadiazole Increase metabolic stability, mimic H-bonding. drughunter.com
Amide (-CO-NH-) Thioamide (-CS-NH-) Increase lipophilicity, alter H-bonding properties. nih.gov

The success of any bioisosteric replacement is highly dependent on the specific biological target and its binding pocket environment. tandfonline.com

Prodrug Design Principles for Benzamide Scaffolds (Theoretical Aspects)

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. sips.org.innih.gov This strategy is employed to overcome undesirable physicochemical or pharmacokinetic properties such as poor solubility, low permeability across biological membranes (like the blood-brain barrier), rapid metabolism, or toxicity. sips.org.innih.gov

For benzamide scaffolds, several theoretical prodrug strategies can be considered.

Improving Solubility: If a benzamide derivative suffers from poor aqueous solubility, a water-solubilizing promoiety can be attached. nih.gov

Phosphate (B84403) or Amino Acid Esters: If the scaffold is modified to contain a hydroxyl group (e.g., by demethylating one of the methoxy groups), it can be converted into a phosphate ester. These are highly water-soluble and are cleaved by alkaline phosphatases in vivo. Alternatively, conjugation with amino acids can improve solubility and potentially target amino acid transporters. mdpi.com

N-Mannich Bases: For antimicrobial benzamides, N-Mannich base derivatives have been shown to significantly increase solubility, especially at acidic pH. nih.gov

Enhancing Permeability and CNS Delivery: The blood-brain barrier (BBB) is a major obstacle for drugs targeting the central nervous system (CNS). nih.gov Prodrug strategies can enhance brain penetration.

Carrier-Mediated Transport (CMT): This strategy involves attaching a promoiety that is recognized by an endogenous transporter at the BBB. nih.gov For example, linking the benzamide to an amino acid or a sugar could allow it to be carried into the brain by the corresponding transporters.

Chemical Delivery Systems (CDS): A more sophisticated approach involves designing a lipophilic prodrug that, after crossing the BBB, is metabolized into a charged, active form. nih.gov This charged molecule is then "locked" in the brain, as it cannot easily diffuse back out across the BBB, leading to a prolonged local effect. sips.org.in

Modifying Metabolism and Duration of Action: Prodrugs can be designed to protect the parent drug from rapid presystemic metabolism, thereby increasing bioavailability. ijper.org By controlling the rate of cleavage of the promoiety, a sustained release of the active drug can be achieved, prolonging its duration of action. sips.org.in For the benzamide scaffold, this could involve creating ester or carbamate prodrugs with varying degrees of steric hindrance to tune the rate of enzymatic hydrolysis.

Development of Multi-Targeted Ligands Derived from the Benzamide Core

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-target-directed ligands (MTDLs) are single chemical entities designed to interact with two or more distinct biological targets, potentially offering improved efficacy and a lower risk of drug resistance compared to single-target agents or combination therapies. acs.org The benzamide scaffold is a versatile platform for the development of MTDLs.

Strategy for MTDL Design: The design of MTDLs often involves linking or merging pharmacophores known to have activity at different targets. For the benzamide core, one part of the molecule (e.g., the 3,4-dimethoxybenzoyl group) could serve as the pharmacophore for one target, while the other part (e.g., the N-(2-fluorobenzyl) group) is modified to interact with a second target.

Examples in Neurodegenerative Diseases: The benzamide core has been successfully used to develop MTDLs for Alzheimer's disease (AD), which has a complex pathology involving cholinergic deficiency, β-amyloid plaques, and oxidative stress.

Dual Cholinesterase and BACE1 Inhibitors: Researchers have designed and synthesized benzamide derivatives that act as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in AD pathology. mdpi.comnih.gov For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) showed potent inhibition of both AChE and BACE1. nih.gov

MAO-B Inhibition and Iron Chelation: In another approach, benzamide-hydroxypyridinone hybrids were designed as MTDLs for AD. nih.govresearchgate.net These compounds combine a benzamide moiety for monoamine oxidase B (MAO-B) inhibition with a hydroxypyridinone group for chelating excess iron, both of which are implicated in AD-related neurotoxicity. nih.gov

Examples in Cancer Therapy: The benzamide scaffold is also present in several anticancer agents.

PARP-1 Inhibitors: Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA damage repair and a validated target in cancer therapy. nih.gov Benzamide derivatives have been designed as potent PARP-1 inhibitors, and by modifying the scaffold, it may be possible to incorporate inhibitory activity against other cancer-related targets, such as certain kinases. nih.gov

The development of MTDLs requires a careful balance of activity at each target to achieve the desired therapeutic profile. The modular nature of the benzamide scaffold, with its distinct and synthetically accessible regions, makes it an attractive starting point for such endeavors.

Emerging Research Avenues and Methodological Contributions

Application of N-(2-fluorobenzyl)-3,4-dimethoxybenzamide as a Chemical Probe in Biochemical Studies

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins, by selectively binding to them. nih.govrjpbr.com The development of this compound as a chemical probe would hinge on its ability to selectively interact with a specific biological target. The benzamide (B126) scaffold is a common feature in many biologically active compounds, and the specific substitutions on this molecule—the 2-fluorobenzyl group and the 3,4-dimethoxybenzoyl group—would dictate its target specificity.

For instance, the dimethoxybenzene moiety is present in other bioactive molecules that interact with various receptors and enzymes. The fluorobenzyl group can influence binding affinity and metabolic stability. The utility of this compound as a probe would be determined by its potency, selectivity, and the characterization of its mechanism of action. Without specific studies on this compound, its role as a chemical probe is largely theoretical, awaiting empirical validation.

Contribution to the Development of Novel Assay Technologies

The development of novel assay technologies often relies on the availability of specific chemical tools to probe biological pathways. Should this compound be identified as a potent and selective modulator of a particular target, it could be instrumental in creating new assays. For example, if it were found to inhibit a specific enzyme, it could be used as a positive control in high-throughput screening campaigns searching for other inhibitors.

Furthermore, if the compound were to be labeled, for instance with a fluorescent tag, it could be used in various binding assays, such as fluorescence polarization or FRET (Förster Resonance Energy Transfer) assays, to study ligand-target interactions in real-time. The development of such assay technologies would be a direct contribution of this specific benzamide derivative to the broader field of drug discovery and chemical biology.

Integration with Advanced Omics Technologies in Preclinical Research

Omics technologies, such as proteomics, genomics, and metabolomics, provide a global view of cellular processes. A well-characterized chemical probe can be a powerful tool when combined with these technologies in preclinical research. For example, in chemoproteomics, an affinity-based probe derived from this compound could be used to pull down its interacting proteins from a complex biological sample, thereby identifying its direct targets and off-targets.

In transcriptomics (genomics), researchers could treat cells with this compound and analyze the resulting changes in gene expression to understand the downstream effects of modulating its target. Similarly, metabolomics studies could reveal how the compound alters cellular metabolism. This integration would provide a systems-level understanding of the compound's biological effects, which is crucial in preclinical development.

Challenges and Future Prospects in Benzamide Derivative Research

The research and development of benzamide derivatives face several challenges. A primary challenge is achieving high target selectivity to minimize off-target effects and potential toxicity. The structural simplicity of the benzamide scaffold can sometimes lead to promiscuous binding to multiple proteins. Another challenge lies in optimizing the pharmacokinetic properties of these derivatives to ensure they are suitable for in vivo studies.

Despite these challenges, the future prospects for benzamide derivative research are promising. The versatility of the benzamide scaffold allows for extensive chemical modification to improve potency and selectivity. The continuous development of new synthetic methodologies facilitates the creation of diverse libraries of benzamide derivatives for screening. As our understanding of disease biology deepens, there will be new opportunities to design benzamide derivatives that modulate novel and challenging targets. The success of existing benzamide-containing drugs provides a strong impetus for continued research in this area.

Conclusion

Summary of Key Academic Findings on N-(2-fluorobenzyl)-3,4-dimethoxybenzamide

A thorough review of scientific databases and academic literature reveals a significant gap in knowledge regarding this compound. There are no specific, dedicated studies, published papers, or patents that detail the synthesis, properties, or biological activity of this exact molecule.

However, based on the well-understood chemistry of its precursors and analogous structures, we can infer the following:

Synthesis: The most probable and established method for the synthesis of this compound would involve the acylation of 2-fluorobenzylamine (B1294385) with 3,4-dimethoxybenzoyl chloride. This is a standard Schotten-Baumann reaction, a reliable and widely used method for forming amide bonds. nih.gov

Chemical Identity: The compound is an N-substituted benzamide (B126) featuring a 2-fluorobenzyl group attached to the nitrogen of the amide and a 3,4-dimethoxybenzene ring as the acyl portion.

Medicinal Chemistry Context: The introduction of a fluorine atom into a molecule is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.govrsc.org The 2-fluoro substitution on the benzyl (B1604629) ring is of particular interest, as the position of the fluorine atom can significantly influence the molecule's conformational preferences and electronic properties. nih.gov

Outstanding Research Questions and Directions for Future Inquiry

The absence of data on this compound presents numerous opportunities for future research. Key questions that remain unanswered include:

Definitive Synthesis and Characterization: While a synthetic route can be proposed, the actual synthesis, purification, and full characterization using modern spectroscopic methods (NMR, IR, Mass Spectrometry) have not been reported. This would be the foundational step for any further study.

Physicochemical Properties: Experimental determination of properties such as melting point, solubility, and the octanol-water partition coefficient (LogP) would be essential for understanding its drug-likeness and behavior in biological systems.

Biological Activity Screening: The structural similarity to other biologically active benzamides suggests that this compound could be a candidate for various screening programs. For instance, many fluorinated benzamides have been investigated for their potential as anti-angiogenic, anti-inflammatory, or antimicrobial agents. nih.govacgpubs.orgnih.gov A broad biological screening could uncover potential therapeutic applications.

Structural Biology: Should the compound exhibit significant biological activity, co-crystallization with its biological target would provide invaluable insights into its mode of action and the role of the 2-fluoro-substituent in binding interactions.

Broader Implications for Medicinal and Synthetic Chemistry

While this compound itself is an uncharacterized molecule, its study could have broader implications for several areas of chemistry:

Synthetic Methodology: The synthesis of a library of related fluorinated benzamides could serve as a platform for developing and refining synthetic methods for this class of compounds. nih.govrsc.orgproquest.com

Structure-Activity Relationship (SAR) Studies: The compound could serve as a valuable data point in larger SAR studies. Comparing its activity (or lack thereof) to its 3-fluoro and 4-fluoro isomers, as well as its non-fluorinated counterpart, would provide a clearer understanding of how the position of the fluorine atom on the benzyl ring affects biological targets.

Fluorine in Drug Design: Further research into molecules like this would contribute to the growing body of knowledge on the nuanced effects of fluorine in medicinal chemistry. nih.govrsc.org It would help to refine the predictive models for how fluorine substitution impacts a molecule's ADME (absorption, distribution, metabolism, and excretion) properties and its interaction with biological macromolecules.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing N-(2-fluorobenzyl)-3,4-dimethoxybenzamide?

Answer:
The synthesis typically involves coupling 3,4-dimethoxybenzoyl chloride with 2-fluorobenzylamine under basic conditions. Key steps include:

  • Reagent selection : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) as solvents to enhance reactivity .
  • Base optimization : Triethylamine (TEA) is commonly employed to neutralize HCl byproducts during amide bond formation .
  • Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization (e.g., 60–75%) depends on controlled stoichiometry and inert atmospheres to prevent hydrolysis .

Basic: Which spectroscopic and analytical methods are essential for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H-NMR confirms methoxy groups (δ 3.8–3.9 ppm) and fluorobenzyl protons (δ 4.5–4.7 ppm for CH₂, δ 7.1–7.3 ppm for aromatic F) .
    • ¹³C-NMR identifies carbonyl signals (δ ~165–170 ppm) and quaternary carbons adjacent to methoxy groups .
  • Infrared (IR) Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) ensures molecular formula accuracy (e.g., C₁₆H₁₅FNO₃) .

Basic: How are preliminary biological activities of this compound assessed in vitro?

Answer:

  • Antiproliferative assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC₅₀ values are calculated at 48–72 hours with positive controls (e.g., doxorubicin) .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases via fluorogenic substrates. Activity is compared to reference inhibitors (e.g., erlotinib) .
  • Solubility and stability : Use HPLC to monitor degradation in PBS (pH 7.4) or simulated gastric fluid over 24 hours .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of fluorobenzyl and methoxy substituents?

Answer:

  • Fluorine position : Compare 2-fluorobenzyl vs. 3-/4-fluoro analogs. 2-F substitution enhances steric interactions with hydrophobic enzyme pockets, as seen in similar benzamide derivatives .
  • Methoxy groups : Replace 3,4-dimethoxy with mono-methoxy or bulkier substituents (e.g., ethoxy). Dimethoxy groups improve solubility and π-stacking in receptor binding .
  • Bioisosteric replacements : Substitute benzyl with thiazole or furan rings to modulate electron density and metabolic stability .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions (e.g., varying IC₅₀ values) may arise from:

  • Cell line variability : Use standardized lines (e.g., NCI-60 panel) and validate with clonal assays .
  • Assay conditions : Control pH, serum concentration, and incubation time. For example, serum proteins may bind the compound, reducing free concentration .
  • Metabolic interference : Perform cytochrome P450 inhibition assays to identify off-target effects .
  • Data normalization : Include multiple internal controls (e.g., staurosporine for apoptosis) to minimize plate-to-plate variability .

Advanced: What computational strategies predict interactions between this compound and biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., BRAF V600E). The fluorobenzyl group often occupies hydrophobic pockets, while methoxy groups form hydrogen bonds with catalytic residues .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable docking .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors near fluorine) using Schrödinger’s Phase. Validate with known inhibitors (e.g., vemurafenib) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.